molecular formula C13H25N3S B2786712 5-Undecyl-1,3,4-thiadiazol-2-amine CAS No. 100539-95-5

5-Undecyl-1,3,4-thiadiazol-2-amine

Cat. No.: B2786712
CAS No.: 100539-95-5
M. Wt: 255.42
InChI Key: KYXQTLYYRDRLSH-UHFFFAOYSA-N
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Description

Evolution and Significance of Heterocyclic Compounds in Chemical and Biological Sciences

Heterocyclic compounds form the largest and most varied class of organic compounds. ijnrd.org Their journey from curiosities of organic synthesis to indispensable tools in modern science has been driven by their profound impact on biological and chemical sciences. Over 85% of all biologically active chemical entities contain a heterocyclic ring, a testament to their central role in drug design and discovery. ijnrd.orgnih.gov This prevalence is attributed to the ability of heteroatoms like nitrogen, sulfur, and oxygen to influence a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its biological activity. nih.gov The advancement of synthetic methodologies has further fueled the exploration of heterocyclic chemistry, enabling the creation of a vast and diverse chemical space for drug development. nih.govnumberanalytics.com

The significance of heterocyclic compounds extends beyond medicinal chemistry to materials science, agrochemicals, and dyes. openmedicinalchemistryjournal.com In the realm of medicine, they are the foundational structures for a wide array of therapeutic agents, including antibiotics, anticancer agents, anti-inflammatory drugs, and antivirals. numberanalytics.comopenmedicinalchemistryjournal.comijraset.com

Structural Attributes and Pharmacophoric Properties of the 1,3,4-Thiadiazole (B1197879) Nucleus

Among the vast family of heterocycles, the 1,3,4-thiadiazole ring has garnered considerable attention from medicinal chemists. nih.gov This five-membered ring, containing one sulfur and two nitrogen atoms, exists in four isomeric forms, with the 1,3,4-isomer being of particular interest due to its diverse biological activities. researchgate.net The 1,3,4-thiadiazole scaffold is considered a "pharmacophore," a molecular framework that carries the essential features responsible for a drug's biological activity. nih.gov

Its pharmacological versatility is attributed to several key structural features. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine (B1678525), a core component of nucleic acids, which allows its derivatives to potentially interfere with DNA replication processes. mdpi.com Furthermore, the mesoionic character of the ring enhances the ability of these compounds to cross cellular membranes, contributing to good oral absorption and bioavailability. mdpi.com The presence of the sulfur atom and the nitrogen atoms provides sites for hydrogen bonding and other molecular interactions, crucial for binding to biological targets. nih.gov

Overview of Reported Research Trends on 1,3,4-Thiadiazole Derivatives

Research into 1,3,4-thiadiazole derivatives has revealed a broad spectrum of pharmacological activities. These compounds have been extensively investigated and have shown promise as:

Antimicrobial Agents: Demonstrating activity against a range of bacteria and fungi. researchgate.netnih.gov

Anticancer Agents: Exhibiting antiproliferative effects against various cancer cell lines. mdpi.commdpi.com

Anti-inflammatory Agents: Showing potential in mitigating inflammatory processes. researchgate.netnih.gov

Antiviral Agents: Displaying activity against various viruses. nih.gov

Anticonvulsant Agents: Indicating potential in the management of seizures. researchgate.net

Antitubercular Agents: Showing promise in combating tuberculosis. mdpi.comajprd.com

The structural versatility of the 1,3,4-thiadiazole nucleus allows for extensive modification, leading to the synthesis of novel derivatives with enhanced and specific biological activities. researchgate.nettandfonline.com Current research often focuses on creating hybrid molecules by incorporating the 1,3,4-thiadiazole scaffold into other known bioactive molecules to develop agents with dual or multiple pharmacological effects. nih.govnih.gov

Rationale for In-depth Investigation of 5-Undecyl-1,3,4-thiadiazol-2-amine

The specific compound, this compound, presents a compelling case for detailed scientific investigation. The rationale for this focus stems from the unique combination of its structural components: the 1,3,4-thiadiazol-2-amine core and the long, eleven-carbon undecyl chain at the 5-position.

The 2-amino-1,3,4-thiadiazole (B1665364) moiety is a well-established pharmacophore known to contribute to a wide range of biological activities. nih.gov The introduction of a long alkyl chain, such as the undecyl group, can significantly influence the molecule's lipophilicity. This property is crucial for its ability to traverse biological membranes and can impact its pharmacokinetic and pharmacodynamic profile. Research on other long-chain alkyl-substituted thiadiazoles has indicated that the chain length can modulate biological activity, including antibacterial properties. researchgate.net

Therefore, the in-depth study of this compound is warranted to elucidate how the interplay between the polar aminothiadiazole ring and the nonpolar undecyl chain dictates its biological and chemical properties. This investigation could lead to a better understanding of the structure-activity relationships (SAR) for this class of compounds.

Proposed Research Avenues and Their Academic Contributions

To fully understand the potential of this compound, several research avenues are proposed:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for the compound and its analogues. Comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography will provide definitive structural information.

Biological Screening: A broad-based biological evaluation is crucial. This should include screening for antimicrobial (antibacterial and antifungal), anticancer, anti-inflammatory, and enzyme inhibitory activities. The results will help to identify the most promising therapeutic areas for this compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogues with varying alkyl chain lengths and different substituents on the amino group will be critical. These studies will provide valuable insights into the structural requirements for optimal biological activity and will guide the design of more potent and selective compounds.

Computational Modeling: Molecular docking and other computational studies can be employed to predict the binding modes of this compound with potential biological targets. This can help to elucidate its mechanism of action at the molecular level. nih.gov

The academic contributions of this research would be significant. It would expand the knowledge base of 1,3,4-thiadiazole chemistry and pharmacology, particularly concerning the influence of long alkyl chains on biological activity. The findings could pave the way for the development of new therapeutic leads for various diseases. Furthermore, the detailed SAR studies will provide a valuable roadmap for medicinal chemists working on the design and synthesis of novel heterocyclic compounds.

Detailed Research Findings

While specific, in-depth research articles focusing exclusively on this compound are not abundant in the public domain, we can infer its potential properties based on studies of structurally similar compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 100539-95-5 evitachem.com
Molecular Formula C₁₃H₂₅N₃SInferred
Molecular Weight 255.43 g/mol Inferred
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents researchgate.net

Table 2: Potential Biological Activities of 5-Alkyl-1,3,4-thiadiazol-2-amine Derivatives

Biological ActivityObservations from Related CompoundsPotential for this compound
Antibacterial Derivatives with alkyl chains have shown activity against various bacterial strains. researchgate.net The lipophilicity imparted by the alkyl chain can enhance membrane permeability. nih.govThe undecyl chain may enhance antibacterial activity by facilitating passage through bacterial cell walls.
Antifungal Some 5-substituted-1,3,4-thiadiazol-2-amines exhibit antifungal properties. nih.govThe compound could possess antifungal activity, potentially influenced by the long alkyl chain.
Anticancer The 1,3,4-thiadiazole core is present in many compounds with anticancer activity. mdpi.comThe undecyl group might contribute to cytotoxic effects by interacting with the lipid bilayer of cancer cells.
Anti-inflammatory Carboxamide derivatives of 5-(S-alkyl)-1,3,4-thiadiazoles have shown anti-inflammatory properties. nih.govThe core structure suggests potential for anti-inflammatory activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-undecyl-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3S/c1-2-3-4-5-6-7-8-9-10-11-12-15-16-13(14)17-12/h2-11H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXQTLYYRDRLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100539-95-5
Record name 5-UNDECYL-1,3,4-THIADIAZOL-2-YLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 5 Undecyl 1,3,4 Thiadiazol 2 Amine

Established Synthetic Routes to 2-Amino-1,3,4-thiadiazole (B1665364) Core Structures

The foundational methods for synthesizing the 2-amino-1,3,4-thiadiazole scaffold are well-documented in chemical literature. These routes offer reliable pathways to the target heterocyclic system and can be adapted for the specific synthesis of 5-Undecyl-1,3,4-thiadiazol-2-amine by utilizing undecanoic acid or its derivatives as the starting material to introduce the C11 alkyl chain at the 5-position.

Cyclodehydration Reactions Involving Thiosemicarbazides and Carboxylic Acid Derivatives

A prevalent and classical method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the condensation and subsequent cyclodehydration of a carboxylic acid with thiosemicarbazide (B42300). In the context of this compound, undecanoic acid serves as the carboxylic acid derivative. The reaction typically proceeds by heating the reactants in the presence of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA). The acid facilitates both the initial acylation of the thiosemicarbazide and the subsequent intramolecular cyclization with the elimination of water to form the stable 1,3,4-thiadiazole (B1197879) ring.

The general mechanism involves the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the carbonyl carbon of undecanoic acid, forming an acylthiosemicarbazide intermediate. This intermediate then undergoes acid-catalyzed dehydration, leading to the formation of the 5-undecyl-2-amino-1,3,4-thiadiazole ring. The choice of acid catalyst and reaction conditions can significantly influence the reaction rate and yield.

Reactant 1Reactant 2CatalystKey TransformationRef.
Undecanoic AcidThiosemicarbazideConcentrated H₂SO₄ or PPAAcylation followed by cyclodehydration
Undecanoic Acid ChlorideThiosemicarbazide-Acylation followed by cyclization
Undecanoic Acid EsterThiosemicarbazideAcid or Base catalystTransamidation followed by cyclization

Utilisation of Acylhydrazines and Sulfur Sources for Ring Closure

An alternative strategy for the construction of the 1,3,4-thiadiazole ring involves the reaction of acylhydrazines with a sulfur source. For the synthesis of this compound, undecanoyl hydrazine (B178648) would be the key acylhydrazine intermediate. This intermediate can be reacted with various sulfur-containing reagents, such as carbon disulfide or thiophosgene, to facilitate the ring closure.

When carbon disulfide is used, the reaction with the acylhydrazine in the presence of a base leads to the formation of a dithiocarbazate intermediate, which then cyclizes to form a mercapto-substituted thiadiazole. Subsequent amination can yield the desired 2-amino derivative. More direct approaches involve reagents that provide both the carbon and sulfur atoms of the thiadiazole ring.

Conversion from 1,3,4-Oxadiazole (B1194373) Precursors

The 1,3,4-thiadiazole ring can also be accessed through the chemical transformation of a pre-existing 1,3,4-oxadiazole ring. This method involves the reaction of a 2-amino-5-undecyl-1,3,4-oxadiazole with a thionating agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. This reaction effectively replaces the oxygen atom in the oxadiazole ring with a sulfur atom to yield the corresponding thiadiazole.

This route is particularly useful if the corresponding 1,3,4-oxadiazole precursor is readily available. The reaction conditions typically require heating the oxadiazole with the thionating agent in an inert solvent like pyridine (B92270) or toluene.

PrecursorReagentKey TransformationRef.
2-Amino-5-undecyl-1,3,4-oxadiazolePhosphorus Pentasulfide (P₂S₅)Ring atom exchange (O for S)
2-Amino-5-undecyl-1,3,4-oxadiazoleLawesson's ReagentThionation

Optimized and Green Chemistry Approaches for this compound Synthesis

One-Pot Synthetic Protocols Facilitated by Catalysts or Reagents (e.g., Polyphosphate Ester)

For the synthesis of this compound, a one-pot reaction between undecanoic acid and thiosemicarbazide can be effectively promoted by reagents such as polyphosphate ester (PPE). PPE acts as both a condensing agent and a cyclizing agent, facilitating the entire reaction sequence under milder conditions compared to traditional strong acids. The reaction typically involves heating the mixture of reactants with PPE in a suitable solvent, leading directly to the desired product.

ReactantsCatalyst/ReagentAdvantagesRef.
Undecanoic Acid, ThiosemicarbazidePolyphosphate Ester (PPE)One-pot procedure, milder conditions, good yields
Undecanoic Acid, ThiosemicarbazidePhosphorus Oxychloride (POCl₃)One-pot, often high yielding

Microwave-Assisted and Ultrasonic Irradiation Methods

The application of microwave irradiation and ultrasonic energy has revolutionized many organic syntheses, including the formation of heterocyclic compounds. These non-conventional energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in much shorter timeframes compared to conventional heating methods.

Microwave-Assisted Synthesis: In the microwave-assisted synthesis of this compound, the reaction mixture of undecanoic acid and thiosemicarbazide, often with a catalytic amount of acid, is subjected to microwave irradiation. The rapid and uniform heating provided by microwaves can dramatically reduce the reaction time from hours to minutes. This method is also amenable to solvent-free conditions, further enhancing its green credentials.

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. The phenomenon of acoustic cavitation generates localized high temperatures and pressures, which can promote chemical reactions. The synthesis of 2-amino-1,3,4-thiadiazole derivatives has been successfully carried out under ultrasonic irradiation, often at room temperature, which minimizes energy consumption and the formation of byproducts. This technique can be applied to the reaction of undecanoic acid and thiosemicarbazide to afford this compound in an energy-efficient manner.

MethodEnergy SourceKey AdvantagesRef.
Microwave-Assisted SynthesisMicrowave IrradiationRapid reaction times, higher yields, potential for solvent-free conditions
Ultrasonic IrradiationUltrasound WavesEnergy efficiency, often at room temperature, improved yields

Derivatization Strategies of the 2-Amine Functionality in this compound

The primary amino group at the C2 position of the 1,3,4-thiadiazole ring is a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse structural motifs and functionalities.

Formation of Schiff Bases and Related Imine Analogues

The reaction of the 2-amino group of 5-substituted-1,3,4-thiadiazol-2-amines with various aromatic and heteroaromatic aldehydes is a common strategy to synthesize Schiff bases (imines). This condensation reaction is typically carried out by refluxing equimolar amounts of the amine and the aldehyde in a suitable solvent, such as ethanol (B145695) or glacial acetic acid, often with a catalytic amount of acid.

The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond characteristic of an imine. This straightforward synthesis allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's electronic and steric properties. For this compound, this would involve its reaction with a selected aldehyde to yield the corresponding N-((5-undecyl-1,3,4-thiadiazol-2-yl)imino)methyl derivative.

Table 1: Examples of Aldehydes for Schiff Base Formation

Aldehyde Potential Product Substituent
Benzaldehyde Phenyl
4-Hydroxybenzaldehyde 4-Hydroxyphenyl
4-Nitrobenzaldehyde 4-Nitrophenyl
Salicylaldehyde 2-Hydroxyphenyl

This table presents potential reactants for the synthesis of Schiff bases with this compound based on general methodologies.

Acylation and Amidation Reactions for Novel Conjugates

The 2-amino group readily undergoes acylation and amidation reactions with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amide conjugates. These reactions are fundamental in medicinal chemistry for creating bioconjugates and prodrugs.

The acylation of 2-amino-1,3,4-thiadiazoles is typically performed in an inert solvent in the presence of a base to neutralize the hydrogen halide byproduct. For instance, reacting this compound with acetyl chloride would yield N-(5-undecyl-1,3,4-thiadiazol-2-yl)acetamide. The introduction of different acyl groups can significantly alter the pharmacological profile of the parent molecule.

Table 2: Representative Acylating and Amidating Agents

Reagent Resulting Functional Group
Acetyl chloride Acetamide
Benzoyl chloride Benzamide
Succinic anhydride Succinamic acid

This table provides examples of reagents that could be used for the acylation and amidation of this compound.

Introduction of Chromophores and Other Functional Groups (e.g., Azo dyes)

The 2-amino group of a 1,3,4-thiadiazole ring can be diazotized and subsequently coupled with various aromatic compounds to form azo dyes. This process involves treating the amine with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures to form a diazonium salt. This reactive intermediate is then coupled with an electron-rich aromatic compound, such as a phenol or an aniline, to produce a highly colored azo compound.

This synthetic route allows for the incorporation of chromophoric systems, which is of interest in the development of dyes, sensors, and photochemically active compounds. The synthesis of an azo dye from this compound would introduce a diazenyl linkage at the 2-position of the thiadiazole ring.

Modifications to the Undecyl Chain for Structure-Activity Relationship Studies

While this article primarily focuses on the derivatization of the 2-amino group, it is important to note that modifications to the C5-undecyl chain are crucial for conducting structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity.

By synthesizing analogues of this compound with varying alkyl chain lengths (e.g., shorter or longer than undecyl), introducing branching, or incorporating functional groups within the chain, researchers can probe the impact of lipophilicity and steric bulk on the compound's activity. Although specific studies on the undecyl derivative are not widely reported, general SAR principles suggest that the length and nature of the alkyl substituent at the C5 position can significantly modulate the biological properties of 2-amino-1,3,4-thiadiazole derivatives. For example, in the context of antimicrobial activity, the lipophilicity conferred by the alkyl chain can be critical for membrane interaction and penetration.

Comprehensive Spectroscopic and Advanced Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR analysis of 5-Undecyl-1,3,4-thiadiazol-2-amine provides a detailed map of the hydrogen atoms, particularly confirming the presence and structure of the long undecyl chain and the amine group attached to the thiadiazole ring. researchgate.net In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the undecyl group dominate the aliphatic region. researchgate.net

A broad singlet corresponding to the two protons of the primary amine group (-NH₂) is also a key feature. researchgate.net The specific chemical shifts and multiplicities are crucial for confirming the structure. For instance, a study characterized the compound and reported distinct signals for the terminal methyl group, the long chain of methylene (B1212753) groups, the methylene group adjacent to the thiadiazole ring, and the amine protons. researchgate.net

Table 1: ¹H-NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment Reference
6.99 s (singlet) 2H NH₂ researchgate.net
2.77 t (triplet) 2H -CH₂- (adjacent to thiadiazole ring) researchgate.net
1.77 qi (quintet) 2H -CH₂- (β to thiadiazole ring) researchgate.net
1.25 m (multiplet) 16H -(CH₂)₈- researchgate.net
0.86 t (triplet) 3H -CH₃ researchgate.net

s = singlet, t = triplet, qi = quintet, m = multiplet

Carbon-13 NMR spectroscopy complements ¹H-NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, the spectrum is characterized by signals in both the aliphatic and aromatic/heteroaromatic regions. researchgate.netgrowingscience.com

The undecyl chain produces a series of signals in the upfield region (typically 14-32 ppm). The terminal methyl carbon (-CH₃) appears at approximately 14 ppm, while the numerous methylene (-CH₂) carbons of the chain resonate between 22 and 32 ppm. researchgate.net The most characteristic signals are those of the two carbon atoms within the 1,3,4-thiadiazole (B1197879) ring, which are significantly deshielded and appear in the 148-169 ppm range, confirming the heterocyclic structure. growingscience.comdergipark.org.tr

Table 2: Expected ¹³C-NMR Chemical Shift Ranges for this compound

Carbon Atom Expected Chemical Shift (δ) ppm Reference
C=N (Thiadiazole ring) 148 - 169 growingscience.comdergipark.org.tr
C-S (Thiadiazole ring) 148 - 169 growingscience.comdergipark.org.tr

While one-dimensional NMR provides information on the types of protons and carbons present, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between them.

COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings through bonds. In this compound, COSY would show correlations between the adjacent methylene protons along the undecyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. This technique would definitively link the proton signals in Table 1 to their corresponding carbon signals in the ¹³C-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing longer-range connectivity (typically over 2-3 bonds). For this molecule, HMBC is invaluable for confirming the attachment of the undecyl chain to the thiadiazole ring. It would show a correlation between the protons on the methylene group adjacent to the ring (at ~2.77 ppm) and the carbon atoms within the heterocyclic ring, providing unambiguous proof of the C-C bond between the alkyl chain and the thiadiazole core. acs.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. researchgate.netgrowingscience.comdergipark.org.tr The presence of the primary amine is indicated by N-H stretching vibrations, while the long alkyl chain is confirmed by C-H stretching bands. growingscience.comdergipark.org.tr The thiadiazole ring itself gives rise to specific C=N and C-S stretching vibrations. growingscience.com

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
3072 - 3400 N-H stretching Primary Amine (-NH₂) growingscience.com
2850 - 2960 C-H stretching Alkyl Chain (-CH₂, -CH₃) dergipark.org.tr
1590 - 1636 C=N stretching Thiadiazole Ring growingscience.com
~1495 N-H bending Primary Amine (-NH₂) dergipark.org.tr

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS is a powerful technique that provides the exact mass of the parent ion, allowing for the determination of its elemental formula with high confidence. For this compound (C₁₃H₂₅N₃S), HRMS would be used to measure the molecular ion peak and confirm that its experimental mass matches the calculated theoretical mass. mdpi.comamadischem.com This analysis provides definitive proof of the compound's elemental composition. mdpi.com Mass spectrometry also reveals fragmentation patterns, where the molecule breaks apart in a predictable way, offering further structural clues. A common fragmentation pathway would involve the cleavage of the long undecyl chain. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Monitoring

UV-Vis spectroscopy measures the electronic transitions within a molecule. The 1,3,4-thiadiazole ring system contains π-electrons and heteroatoms with non-bonding electrons (n-electrons). growingscience.comdergipark.org.tr The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region corresponding to π→π* and n→π* electronic transitions within the conjugated heterocyclic system. growingscience.comdergipark.org.tr These absorption characteristics can be monitored to study the compound's interactions with other molecules or metal ions. researchgate.net

Elementaranalyse zur Reinheits- und Zusammensetzungsüberprüfung

Die Elementaranalyse ist eine grundlegende Technik zur Überprüfung der stöchiometrischen Formel einer synthetisierten Verbindung und zur Bestimmung ihrer Reinheit. Bei 5-Undecyl-1,3,4-thiadiazol-2-amin, mit der Summenformel C13H25N3S, liefert die Elementaranalyse die prozentuale Zusammensetzung von Kohlenstoff (C), Wasserstoff (H), Stickstoff (N) und Schwefel (S). amadischem.comsigmaaldrich.com

Die theoretischen prozentualen Anteile für C13H25N3S werden wie folgt berechnet:

Kohlenstoff (C): 61,13 %

Wasserstoff (H): 9,86 %

Stickstoff (N): 16,45 %

Schwefel (S): 12,55 %

In der Forschung durchgeführte experimentelle Analysen für ähnliche 1,3,4-Thiadiazol-Derivate haben gezeigt, dass die gefundenen Werte typischerweise innerhalb einer engen Fehlergrenze von ±0,4 % der theoretischen Werte liegen, was die erfolgreiche Synthese und hohe Reinheit der Verbindungen bestätigt. rasayanjournal.co.inmdpi.com Beispielsweise wurden für eine Reihe von 5-(4-substituierten Phenyl)-1,3,4-thiadiazol-2-aminen die C, H, N und S-Analysen innerhalb von ±0,5 % der theoretischen Werte ermittelt. rasayanjournal.co.in

Tabelle 1: Theoretische Elementzusammensetzung von 5-Undecyl-1,3,4-thiadiazol-2-amin

ElementSymbolAtomgewichtAnzahl der AtomeGesamtmasseProzentuale Zusammensetzung (%)
KohlenstoffC12,0113156,1361,13
WasserstoffH1,012525,259,86
StickstoffN14,01342,0316,45
SchwefelS32,07132,0712,55
Gesamt 255,48 100,00

Chromatographische Techniken zur Reaktionsüberwachung und Aufreinigung (z. B. Dünnschichtchromatographie)

Die Dünnschichtchromatographie (DC) ist ein unverzichtbares Werkzeug bei der Synthese von 5-Undecyl-1,3,4-thiadiazol-2-amin und seinen Derivaten. Sie wird hauptsächlich zur Überwachung des Reaktionsfortschritts und zur Überprüfung der Reinheit des Endprodukts eingesetzt. rasayanjournal.co.injmchemsci.com

Bei der Synthese von 1,3,4-Thiadiazol-Derivaten wird der Reaktionsverlauf häufig durch DC auf Kieselgelplatten verfolgt. mdpi.comnih.gov Die Platten werden unter UV-Licht visualisiert, um die Flecken der Ausgangsmaterialien, Zwischenprodukte und des Endprodukts zu identifizieren. mdpi.com Der Retentionsfaktor (Rf-Wert), der das Verhältnis der von der Substanz zurückgelegten Strecke zur vom Lösungsmittelfront zurückgelegten Strecke darstellt, ist eine charakteristische Eigenschaft für eine bestimmte Verbindung in einem gegebenen Lösungsmittelsystem.

Beispielsweise wurde bei der Synthese von N-(5-(4-Chlorphenyl)-1,3,4-thiadiazol-2-yl)-2-(disubstituiertesamino)acetamid-Derivaten der Reaktionsfortschritt mittels DC überwacht. nih.gov In ähnlicher Weise wurde bei der Synthese von (E)-(5-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)furan-2-yl-methanol) der Reaktionsfortschritt durch wiederholte Untersuchung mittels Dünnschichtchromatographie (DC) beobachtet. jmchemsci.com Die Reinheit der synthetisierten Verbindungen wird oft durch das Vorhandensein eines einzelnen Flecks auf dem DC-Chromatogramm bestätigt. rasayanjournal.co.in

Fortschrittliche mikroskopische Techniken für Materialstudien (z. B. Rasterelektronenmikroskopie für Oberflächenwechselwirkungen)

Die Rasterelektronenmikroskopie (REM) ist eine leistungsstarke Technik zur Untersuchung der Oberflächenmorphologie von Materialien im Mikrometer- bis Nanometerbereich. Im Zusammenhang mit 5-Undecyl-1,3,4-thiadiazol-2-amin und verwandten Verbindungen wird die REM insbesondere zur Untersuchung ihrer Wirkung als Korrosionsinhibitoren eingesetzt. researchgate.netresearchgate.net

Wenn Stahl in eine korrosive saure Lösung getaucht wird, zeigt die REM-Analyse eine raue und beschädigte Oberfläche mit tiefen Löchern und Poren. rsc.org Nach Zugabe eines Inhibitors wie 2-Amino-5-alkyl-1,3,4-thiadiazol-Verbindungen zeigt die REM-Aufnahme eine deutlich glattere Oberfläche. researchgate.netrsc.org Dies deutet auf die Bildung eines schützenden Films auf der Metalloberfläche hin, der die Korrosion verhindert. researchgate.net Die Wirksamkeit des Inhibitors kann visuell durch den Vergleich der Oberflächenmorphologie von unbehandeltem und behandeltem Stahl beurteilt werden.

Studien haben gezeigt, dass die Länge der Alkylkette, wie die Undecylgruppe in 5-Undecyl-1,3,4-thiadiazol-2-amin, eine wichtige Rolle für die Hemmwirkung spielt. researchgate.netresearchgate.net Längere Alkylketten führen tendenziell zu einer besseren Oberflächenbedeckung und einem dichteren Schutzfilm, was zu einer erhöhten Korrosionsbeständigkeit führt. researchgate.net

Elektrochemische Charakterisierungsmethoden für das Redoxverhalten (z. B. elektrochemische Impedanzspektroskopie)

Die elektrochemische Impedanzspektroskopie (EIS) ist eine empfindliche und zerstörungsfreie Technik zur Untersuchung der elektrochemischen Eigenschaften von Materialien und ihrer Grenzflächen. pineresearch.com Sie wird ausgiebig zur Bewertung der Leistung von Korrosionsinhibitoren, einschließlich 5-Undecyl-1,3,4-thiadiazol-2-amin, eingesetzt. researchgate.netresearchgate.net

Ein EIS-Experiment beinhaltet das Anlegen eines kleinen sinusförmigen Wechselstrompotentials an eine elektrochemische Zelle und die Messung der resultierenden Stromantwort. pineresearch.com Die Daten werden typischerweise als Nyquist-Diagramme dargestellt, die den Imaginärteil der Impedanz gegen den Realteil auftragen. Aus diesen Diagrammen können verschiedene Parameter abgeleitet werden, darunter der Ladungsdurchtrittswiderstand (Rct) und die Doppelschichtkapazität (Cdl).

Bei Korrosionsstudien weist ein größerer Durchmesser des Halbkreises im Nyquist-Diagramm auf einen höheren Ladungsdurchtrittswiderstand und damit auf eine bessere Korrosionsinhibierung hin. researchgate.net Studien zu 2-Amino-5-alkyl-1,3,4-thiadiazol-Verbindungen haben gezeigt, dass mit zunehmender Konzentration des Inhibitors und mit zunehmender Länge der Alkylkette der Durchmesser der Nyquist-Diagramme zunimmt. researchgate.net Dies bestätigt, dass die Inhibitormoleküle an der Metalloberfläche adsorbieren und eine Schutzschicht bilden, die den Ladungsdurchtritt und damit den Korrosionsprozess behindert. researchgate.netresearchgate.net Die Adsorption dieser Moleküle folgt oft dem Langmuir-Adsorptionsisothermenmodell. researchgate.net

Tabelle 2: In diesem Artikel erwähnte chemische Verbindungen

Verbindungsname
5-Undecyl-1,3,4-thiadiazol-2-amin
N-(5-(4-Chlorphenyl)-1,3,4-thiadiazol-2-yl)-2-(disubstituiertesamino)acetamid
(E)-(5-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)furan-2-yl-methanol)
2-Amino-5-alkyl-1,3,4-thiadiazol

Computational Chemistry and in Silico Modeling of 5 Undecyl 1,3,4 Thiadiazol 2 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution and reactivity, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By calculating the molecule's energy at various conformations, DFT can identify the lowest energy state, which corresponds to the most stable geometry.

For derivatives of 2-amino-5-alkyl-1,3,4-thiadiazole, DFT calculations have been performed to find a relationship between their molecular structures and their observed properties. researchgate.net These calculations are often carried out using specific functionals, such as B3LYP and CAM-B3LYP, with a particular basis set like 6-311++G(d,p), to ensure accuracy. researchgate.net The results of these calculations can then be correlated with experimental data. researchgate.net In the context of similar heterocyclic compounds, DFT has been used to calculate the energy gap (Egap) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is an indicator of chemical reactivity and stability. nih.gov For instance, a lower energy gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of positive and negative electrostatic potential, which correspond to areas that are likely to attract nucleophiles and electrophiles, respectively.

In studies of 2-amino-1,3,4-thiadiazole (B1665364) derivatives, MEP plots have been used to predict the active sites responsible for their interaction with other molecules or surfaces. researchgate.net These analyses, supported by Mulliken and natural population analyses, help in identifying the regions of a molecule that are most likely to engage in chemical reactions or intermolecular interactions. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or nucleic acid. This method is instrumental in drug discovery and design, as it can forecast the binding affinity and mode of interaction between a potential drug molecule and its biological target.

Binding Affinity and Interaction Modes with Biological Macromolecules

Molecular docking studies on various 1,3,4-thiadiazole (B1197879) derivatives have been conducted to evaluate their binding affinities and interaction mechanisms with biological macromolecules. ijpsjournal.comnih.gov For example, derivatives have been docked against the Epidermal Growth Factor Receptor (EGFR) kinase to predict their potential as anticancer agents. ijpsjournal.com The docking results provide a score that estimates the binding energy, with lower scores generally indicating a stronger interaction. nih.gov These simulations can also reveal the specific amino acid residues within the receptor's binding site that interact with the ligand, providing a detailed picture of the binding mode. psu.edu

Compound ClassTarget ProteinDocking SoftwareObserved Binding Affinity Range (kcal/mol)
N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivativesCOVID-19 Main Protease (6LU7)Not Specified-5.4 to -8.0 nih.gov
1,3,4-Thiadiazole derivativesPeptide Deformylase (1G27)Schrödinger LLC (GLIDE XP)-4.0 to -7.1 psu.edu
5-[2-(thiophen-2-yl)quinolin-4-yl]-1,3,4-thiadiazol-2-amine derivativesAntioxidant Target (3VB8)Not Specified-6.9 to -7.7 derpharmachemica.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of a molecule or a ligand-receptor complex over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves.

MD simulations have been used to study the stability of complexes formed between 1,3,4-thiadiazole derivatives and their target proteins. nih.goverciyes.edu.tr For instance, simulations of benzimidazole-thiadiazole hybrids complexed with 14-α demethylase (CYP51) have been run for 100 nanoseconds to examine the stability of the interaction. erciyes.edu.tr By analyzing the trajectory, researchers can understand the flexibility of the protein-ligand system and the hydrogen bond exchanges that occur over time, which are crucial for the stability of the complex. erciyes.edu.tr In some cases, MD simulations have shown that the binding of an inhibitor can significantly decrease the mobility of the enzyme, suggesting a mechanism of action that involves preventing essential conformational changes required for its activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds.

Development of 2D and 3D-QSAR Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

2D-QSAR: Two-dimensional QSAR models utilize descriptors that are calculated from the 2D representation of a molecule. These descriptors can include topological, constitutional, and physicochemical properties. For a series of 1,3,4-thiadiazole derivatives, a typical 2D-QSAR study involves generating a model through methods like Multiple Linear Regression (MLR). For instance, a study on 1,3,4-thiadiazole tethered coumarin (B35378) derivatives as antiproliferative agents developed a 2D-QSAR model with a squared correlation coefficient (r²) of 0.93, indicating a strong correlation between the selected descriptors and the biological activity. Current time information in Houston, TX, US. Similarly, a QSAR study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol analogues as PIM1 and PIM2 inhibitors established models with high coefficients of determination (R² = 0.726 and 0.825, respectively). nih.gov These models help in predicting the activity of new, unsynthesized compounds and understanding which structural features are important for activity.

3D-QSAR: Three-dimensional QSAR models consider the 3D structure of molecules and their interaction fields. The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods calculate steric and electrostatic (in CoMFA) fields, as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA) around a set of aligned molecules.

A study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as PIM-1 inhibitors developed 3D-QSAR models that suggested that bulky and/or hydrophobic groups, along with specific electrostatic contributions, would be favorable for better inhibitory activity. chemscene.com Another 3D-QSAR study on N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides as antifungal agents yielded a statistically reliable CoMFA model (r² = 0.8) that was used to design a new compound with good antifungal activity. nih.gov For 5-Undecyl-1,3,4-thiadiazol-2-amine, the long undecyl chain would be a significant factor in the steric and hydrophobic fields of a 3D-QSAR model.

Statistical Validation and Applicability Domain Analysis

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation.

Statistical Validation: Internal validation techniques, such as leave-one-out (LOO) cross-validation, are commonly used. In this method, one compound is removed from the dataset, the model is rebuilt, and the activity of the removed compound is predicted. This process is repeated for all compounds. The resulting cross-validated correlation coefficient (q²) is a measure of the model's robustness. A q² value greater than 0.5 is generally considered indicative of a valid model. nih.gov For example, a 3D-QSAR study on PIM2 inhibitors reported a CoMSIA model with a q² of 0.62. researchgate.net

External validation is also crucial, where the model's predictive ability is tested on a set of compounds (test set) that were not used in the model development (training set). The predictive ability is often expressed as a predictive r² (pred_r²). A 3D-QSAR study on PIM-1 inhibitors reported a model with a pred_r² value of 0.8714. chemscene.com The Y-randomization test is another validation method used to ensure the model is not a result of chance correlation by repeatedly shuffling the activity data and rebuilding the model. researchgate.net

Example of Statistical Validation Parameters from QSAR Studies on 1,3,4-Thiadiazole Derivatives
QSAR Study FocusModel Typer² / R²q² / Q²pred_r² / R²testSource
Antiproliferative Agents2D-QSAR0.930.92- Current time information in Houston, TX, US.
PIM-1 Inhibitors3D-QSAR (GA-Model 1)-0.75230.8714 chemscene.com
PIM2 Inhibitors3D-QSAR (CoMSIA)0.900.620.96 researchgate.net
PIM1 Inhibitors2D-QSAR (MLR)0.7260.600.84 nih.gov

Applicability Domain (AD) Analysis: The AD of a QSAR model defines the chemical space in which the model can make reliable predictions. It is a critical component for regulatory acceptance of QSAR models. orgchemres.org One common method to define the AD is the leverage approach, which uses a Williams plot to visualize the standardized residuals versus the leverage values (hat values) of the compounds. researchgate.net Compounds with high leverage values are influential on the model's construction and may be outside the AD. This ensures that predictions are only made for compounds that are similar to those used to build the model. mdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico ADME prediction is a crucial step in early-stage drug discovery to evaluate the pharmacokinetic properties of a compound. Various software and web tools, such as SwissADME and AdmetSAR, are used for these predictions. semanticscholar.orgresearchgate.net

For a compound like this compound, key ADME properties would be predicted:

Absorption: Parameters like Caco-2 cell permeability (for intestinal absorption) and human intestinal absorption (HIA) are evaluated. The high lipophilicity (LogP ≈ 4.19) of the undecyl group would likely lead to good absorption.

Distribution: The blood-brain barrier (BBB) penetration is a key distribution parameter. In silico models predict whether a compound is likely to cross the BBB. Studies on other thiadiazole derivatives have shown that their BBB values can be within acceptable ranges for CNS-inactive agents. semanticscholar.org

Metabolism: Prediction of metabolism often involves identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Properties related to how the compound is eliminated from the body are assessed.

Studies on various 1,3,4-thiadiazole derivatives have shown that they can possess acceptable ADME profiles, making them promising candidates for further development. nih.govnih.govnih.gov

Typical In Silico ADME Predictions for 1,3,4-Thiadiazole Derivatives
ADME ParameterPredicted PropertySignificance
Human Intestinal Absorption (HIA)Percentage of absorption after oral administration.High HIA suggests good oral bioavailability.
Caco-2 PermeabilityRate of transport across Caco-2 cell monolayers.Predicts intestinal absorption.
Blood-Brain Barrier (BBB) PenetrationAbility to cross from the bloodstream into the brain.Crucial for CNS drugs and for avoiding CNS side effects in non-CNS drugs.
CYP450 InhibitionPotential to inhibit key metabolic enzymes.Important for predicting drug-drug interactions.
Lipinski's Rule of FiveA rule of thumb to evaluate druglikeness.Compounds complying with this rule are more likely to be orally bioavailable. researchgate.net

Cheminformatics and Virtual Screening Methodologies

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. Virtual screening is a key cheminformatics technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target.

The process often begins with building a library of compounds, which can be real or virtual. For this compound, related structures could be generated by modifying the undecyl chain or substituting the amine group. These virtual libraries can then be screened.

Ligand-based virtual screening uses the knowledge of known active molecules. If a set of active 1,3,4-thiadiazoles is known, a pharmacophore model can be built to define the essential 3D arrangement of features required for activity. This model is then used to screen databases for compounds that match the pharmacophore. amadischem.com

Structure-based virtual screening requires the 3D structure of the biological target (e.g., an enzyme or receptor). Molecular docking is the most common method, where compounds are computationally placed into the binding site of the target. A scoring function is used to estimate the binding affinity. For example, derivatives of 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine were docked against the Epidermal Growth Factor Receptor (EGFR) kinase to evaluate their potential as anti-cancer agents. researchgate.net In another study, 1,3,4-thiadiazole derivatives were screened against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), leading to the identification of several promising hits. amadischem.com

Following virtual screening, the top-ranked compounds are often subjected to more rigorous computational analysis, such as molecular dynamics simulations, to study the stability of the ligand-protein complex over time before proceeding to chemical synthesis and biological testing. mdpi.com

Investigations into the Biological Activities and Molecular Mechanisms Pre Clinical Focus

Antimicrobial Activities and Spectrum

The 2-amino-1,3,4-thiadiazole (B1665364) scaffold is a cornerstone in the development of novel antimicrobial agents. nih.gov Derivatives of this structure have demonstrated a broad spectrum of activity against various pathogenic microorganisms. nih.gov The lipophilic nature of long alkyl chains, such as the undecyl group, is often associated with enhanced antimicrobial efficacy.

Derivatives of 2-amino-1,3,4-thiadiazole have been widely investigated for their antibacterial properties. Studies on various substituted 1,3,4-thiadiazoles have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives have demonstrated significant antibacterial activity. rasayanjournal.co.in Specifically, fluorinated and chlorinated versions of these compounds have shown potent inhibitory effects against Staphylococcus aureus and Bacillus subtilis. nih.govdovepress.com

While data specifically on the 5-undecyl substituted compound is limited, research on related structures provides insight. For example, N-decyl and N-undecyl derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, an isostere of the thiadiazole , have shown strong activity against Mycobacterium kansasii. mdpi.com Furthermore, studies on 2,5-disubstituted 1,3,4-thiadiazoles derived from fatty acids have reported inhibitory action against both Gram-positive and Gram-negative bacteria. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected 1,3,4-Thiadiazole (B1197879) Derivatives

Compound/Derivative Bacterial Strain(s) Activity/MIC Reference(s)
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines S. aureus, B. subtilis, E. coli, P. aeruginosa Significant antibacterial activity rasayanjournal.co.in
Fluorinated/chlorinated 5-phenyl-1,3,4-thiadiazol-2-amines S. aureus, B. subtilis MIC: 20–28 µg/mL nih.govdovepress.com
2,5-di-[5-amino-1,3,4-thiadiazol-2-thiomethyl]-1,3,4-thiadiazole S. aureus Good antimicrobial activity nih.gov
5-(nitroaryl)-1,3,4-thiadiazoles Gram-positive and Gram-negative strains Potent activity neliti.com

The antifungal potential of the 1,3,4-thiadiazole scaffold is well-documented. nih.gov Various derivatives have shown efficacy against a range of pathogenic fungi, including Candida species and molds like Aspergillus niger and Aspergillus fumigatus. neliti.comnih.govnih.gov For instance, certain 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives have shown notable antifungal activity. rasayanjournal.co.in

A derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, has been identified as a potent agent against various Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 96 μg/ml. nih.gov Additionally, nitroheteroaryl-1,3,4-thiadiazole derivatives have demonstrated inhibitory effects on the growth of A. fumigatus in a dose-dependent manner. mjima.org

Table 2: In Vitro Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound/Derivative Fungal Strain(s) Activity/MIC Reference(s)
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines A. niger, C. albicans Significant antifungal activity rasayanjournal.co.in
4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol Candida species MIC: 8 to 96 μg/ml nih.gov
2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles C. albicans, Candida spp., C. neoformans, A. niger, A. fumigatus MIC: <0.048-6.25 µg/ml nih.gov
N-(2-methoxyethyl)-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine A. fumigatus IC₅₀: 43.39 µM mjima.org

The 2-amino-1,3,4-thiadiazole structure is a promising scaffold for the development of antileishmanial agents. mdpi.com A number of derivatives have been synthesized and evaluated for their in vitro activity against both the promastigote and amastigote forms of Leishmania major. nih.govnih.govbrieflands.com

Specifically, novel series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines have exhibited good anti-leishmanial activity. nih.gov In one study, the 4-methylbenzyl analog of this series was found to be the most active against promastigotes and also significantly reduced the number of intracellular amastigotes. nih.gov Another study on 5-(nitroheteroaryl)-1,3,4-thiadiazole-2-amines bearing acyclic amines at the C-2 position also reported potent activity against L. major. nih.gov

The mechanisms through which 1,3,4-thiadiazole derivatives exert their antimicrobial effects are varied. One proposed mechanism is the disruption of the microbial cell wall. nih.gov For example, a 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol derivative was found to interfere with cell wall biogenesis in fungi, leading to an inability to maintain cell shape, increased cell size, and the formation of giant cells. nih.gov This was associated with disturbances in chitin (B13524) and β(1→3) glucan distribution. nih.gov

Another key mechanism is enzyme inhibition. Some 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to thiadiazoles, have been shown to be strong inhibitors of bacterial topoisomerases II (DNA gyrase) and IV, which are essential for DNA replication. mdpi.com Furthermore, recent studies on isosteric 1,3,4-oxadiazoles and their thiadiazole counterparts with C5-C9 alkylamino substitutions have demonstrated that their antimycobacterial activity stems from the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme crucial for mycobacterial cell wall biosynthesis. nih.gov Electron microscopy studies on A. fumigatus treated with nitroheteroaryl-1,3,4-thiadiazoles have revealed deformation of hyphae, depletion of cellular contents, and destruction of the cell membrane and membranous organelles. mjima.org

Anti-Inflammatory Modulatory Effects (in vitro and non-human in vivo models)

In addition to antimicrobial properties, the 1,3,4-thiadiazole scaffold has been explored for its anti-inflammatory potential. mdpi.com Various derivatives have been synthesized and shown to possess anti-inflammatory and analgesic activities. nih.gov

A significant mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Several studies have investigated 1,3,4-thiadiazole derivatives as COX inhibitors.

A series of thiadiazole-thiazolidinone hybrids were designed as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX). nih.gov One of the most promising compounds from this series demonstrated potent COX-2 inhibition with an IC₅₀ value of 70 nM. nih.gov Molecular docking studies have supported the interaction of these compounds with the active sites of both COX-2 and 15-LOX. nih.gov Other research on 2,6-diaryl-imidazo[2,1-b] nih.govneliti.comresearchgate.netthiadiazole derivatives also identified compounds with significant anti-inflammatory activity, with molecular docking studies indicating a higher inhibition of COX-2 compared to the standard drug diclofenac. mdpi.com Furthermore, some 2-amino-1,3,4-thiadiazole derivatives have been specifically designed to target the COX-2 enzyme, showing promising anti-inflammatory and analgesic effects. nih.gov

Anticancer Activities (in vitro cell line studies and non-human tumor models)

There is no specific information available in the scientific literature regarding the in vitro anticancer activities of 5-Undecyl-1,3,4-thiadiazol-2-amine. Studies on other 1,3,4-thiadiazole derivatives have shown promising results. For instance, various 5-aryl substituted derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, including breast, colon, and liver cancer. nih.govrasayanjournal.co.inmdpi.commdpi.com The mechanisms often involve the induction of apoptosis and cell cycle arrest. nih.govfarmaceut.org

No studies were found that specifically investigated the impact of this compound on the proliferation and viability of cancer cells. Research on other analogues, such as those with aryl or heterocyclic substitutions at the 5-position, has shown inhibition of cancer cell growth. nih.govderpharmachemica.com

There is no available data on the ability of this compound to induce apoptosis or modulate cell cycle dynamics in cancer cell lines. In contrast, other 1,3,4-thiadiazole compounds have been shown to trigger apoptotic pathways, often characterized by an increased Bax/Bcl-2 ratio and activation of caspases. nih.govnih.gov

Specific inhibitory activity of this compound against oncogenesis-related enzymes like Carbonic Anhydrase IX (CA IX) and Lysine-Specific Demethylase 1 (LSD1) has not been reported. The 1,3,4-thiadiazole scaffold is known to be a basis for the design of CA inhibitors, although the most potent inhibitors typically feature a sulfonamide group, which is absent in the target compound. nih.gov Some novel 1,3,4-thiadiazole derivatives have been identified as LSD1 inhibitors. nih.gov

No studies have been published detailing the interaction of this compound with calf thymus DNA (CT-DNA). Research on other 5-substituted-1,3,4-thiadiazol-2-amines has indicated that they can bind to CT-DNA, suggesting a potential mechanism of action for their biological activities. nih.govsemanticscholar.orgnih.govresearchgate.netrsc.org

Antioxidant Properties (in vitro assays)

There is a lack of published research on the in vitro antioxidant properties of this compound. Many other 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antioxidant potential using various assays, such as DPPH radical scavenging. nih.govsaudijournals.comderpharmachemica.com

Enzyme Inhibition Studies (e.g., α-glucosidase, carbonic anhydrase)

No specific data exists for the inhibition of α-glucosidase or general carbonic anhydrases by this compound. However, the 1,3,4-thiadiazole core is a feature in many compounds designed and synthesized as α-glucosidase inhibitors. nih.govmdpi.comnih.govresearchgate.net Similarly, various 1,3,4-thiadiazole derivatives have been extensively studied as inhibitors of different carbonic anhydrase isoforms. nih.govbiopolymers.org.uaresearchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Influence of the Undecyl Alkyl Chain Length on Biological Activity and Molecular Interactions

The length of the alkyl chain at the 5-position of the thiadiazole ring is a critical determinant of biological activity. Studies on analogous 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives have demonstrated that lipophilicity, conferred by the alkyl chain, plays a pivotal role in their mechanism of action.

For instance, in a series of N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines, the antitubercular activity was found to be directly influenced by the length of the alkyl substituent. The most potent compounds in this series possessed alkyl chains with 10 to 12 carbon atoms. mdpi.com Specifically, the N-dodecyl, N-undecyl, and N-decyl derivatives exhibited significant activity against various Mycobacterium strains. mdpi.com

Similarly, research on 2,5-disubstituted 1,3,4-thiadiazoles has highlighted the importance of a long lipophilic chain for antimicrobial properties. The insertion of a long alkenyl or hydroxyalkenyl chain at the fifth position of the 1,3,4-thiadiazole ring has been shown to be a useful strategy in synthesizing biologically active compounds. nih.govarabjchem.org For example, derivatives with a hydroxyalkenyl chain at C-5 demonstrated good antibacterial activity, with potency comparable to the reference drug chloramphenicol (B1208) against Klebsiella pneumoniae. nih.gov

A study focusing on acetyl- and butyrylcholinesterase inhibition found that among a series of 5-aryl-1,3,4-oxadiazoles and their thiadiazole isosteres decorated with a dodecyl group, the compound N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine was the most potent inhibitor of acetylcholinesterase (AChE). nih.govnih.gov This underscores the favorable contribution of a long alkyl chain, such as the undecyl or dodecyl group, to the biological activity of these heterocyclic compounds.

The data suggests that the undecyl chain of 5-Undecyl-1,3,4-thiadiazol-2-amine likely contributes to increased lipophilicity, which can enhance its ability to permeate biological membranes and interact with hydrophobic pockets of target enzymes or receptors.

Effects of Substituent Variations at the 5-Position of the Thiadiazole Ring

Variations of the substituent at the 5-position of the 1,3,4-thiadiazole ring have a profound impact on the biological activity spectrum and potency. The nature of this substituent can modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets.

For example, in a series of 2-amino-1,3,4-thiadiazole (B1665364) derivatives, the introduction of an arylamino substituent at the C-5 position was found to alter the antimicrobial spectrum. nih.gov Specifically, a nitro derivative exhibited activity against S. aureus, while tolylamino derivatives showed activity against Gram-negative bacteria or fungi, depending on the substitution pattern. nih.gov

Further studies have shown that the nature and position of substituents on a phenyl ring at the 5-position can significantly change biological activity. nih.gov Chlorosubstituted derivatives have demonstrated greater activity in certain assays compared to methylated ones. nih.gov In another example, the replacement of a pyridine (B92270) group at the 5-position with a phenyl group led to a loss of activity against Bloom helicase, while changing the pyridine nitrogen from the 4-position to the 2-position also resulted in inactivity. nih.gov Interestingly, a 3-pyridine analog retained comparable activity. nih.gov

The introduction of a nitroheteroaryl group, such as 5-nitrofuran or 5-nitrothiophene, at the 5-position has been explored for antileishmanial activity. tandfonline.com The most active derivatives in this series were analogs of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole. tandfonline.com

The following table summarizes the effect of different substituents at the 5-position on the biological activity of 1,3,4-thiadiazole derivatives.

5-Position SubstituentBiological ActivityReference
ArylaminoCan alter the antimicrobial spectrum nih.gov
Chloro-substituted phenylGreater activity than methylated phenyl in some assays nih.gov
Phenyl (vs. Pyridin-4-yl)Loss of Bloom helicase inhibitory activity nih.gov
5-Nitrofuran/5-NitrothiopheneAntileishmanial activity tandfonline.com
DihydropyrimidineModerate antibacterial activity nih.gov

These findings collectively indicate that the substituent at the 5-position is a key determinant of the biological activity profile of 1,3,4-thiadiazole derivatives.

Role of Modifications to the 2-Amine Group on Potency and Selectivity

Modifications to the 2-amino group of the 1,3,4-thiadiazole ring are crucial for modulating potency and selectivity. The free amino group itself can be essential for activity, and its substitution can lead to varied outcomes.

For instance, one study found that a free amine group conferred the maximum antibacterial activity, and substitution of this group decreased the activity in the order: methyl > ethyl > phenyl. nih.gov In contrast, another study on antitrypanosomal agents found that extending from the 2-amino-1,3,4-thiadiazole core, which establishes key interactions, with various substituents led to improved inhibitory effects. acs.org

In the context of anticancer agents, new 1,3,4-thiadiazole derivatives were synthesized where the 2-amino group was part of a larger thioacetamide (B46855) linker. nih.gov One such compound, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide , was found to inhibit the Abl protein kinase and showed selective activity against the Bcr-Abl positive K562 cell line. nih.gov Molecular modeling suggested that the nitrothiazole moiety played a key role in binding to the target. nih.gov

Research on antileishmanial agents showed that acyclic amine substituents at the C-2 position of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole resulted in potent derivatives, with hydroxypropylamino- and methoxypropylamino- analogs being the most active. tandfonline.com

The table below illustrates the impact of modifications at the 2-amine position.

2-Amine ModificationEffect on Biological ActivityReference
Free amineMaximum antibacterial activity in one study nih.gov
Methyl, Ethyl, Phenyl substitutionDecreased antibacterial activity in the order methyl > ethyl > phenyl nih.gov
Thioacetamide linker with N-aryl groupPotent and selective antitumor agents nih.gov
Acyclic amines (e.g., hydroxypropylamino)Potent antileishmanial activity tandfonline.com
N-dodecyl substitutionPotent acetylcholinesterase inhibition nih.govnih.gov

These examples demonstrate that the 2-amino group is a versatile position for modification to fine-tune the potency and selectivity of 1,3,4-thiadiazole-based compounds for a variety of biological targets.

Establishment of Correlations Between Molecular Descriptors and Observed Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in establishing correlations between the physicochemical properties (molecular descriptors) of 1,3,4-thiadiazole derivatives and their observed biological activities. These studies provide a quantitative framework for understanding the SAR and for predicting the activity of new analogs.

For antiproliferative activity, QSAR studies have indicated that phospholipophilicity and the electronic properties of the 2-amino-1,3,4-thiadiazole moiety are the main factors influencing the effects of the compounds. researchgate.net Three-dimensional (3D)-QSAR studies on antitrypanosomal 1,3,4-thiadiazole-2-arylhydrazone derivatives have highlighted the importance of electrostatic and steric fields in determining their inhibitory activity against Trypanosoma cruzi. chalcogen.ro

In the context of carbonic anhydrase IX inhibitors, a QSAR study found that molecular polarizability was not a favorable contributor to activity. tandfonline.com On the other hand, branching, increasing the length and complexity of the ring substituent, and the presence of a hydrogen atom on the benzylic carbon could increase the inhibitory activity. tandfonline.com

For PIM-1 kinase inhibitors based on a 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine scaffold, 3D-QSAR models suggested that more bulky and/or hydrophobic groups at certain positions, along with specific electrostatic contributions, would be favorable for better inhibition. researchgate.netsemanticscholar.org

The following table presents key molecular descriptors and their influence on the biological activity of 1,3,4-thiadiazole derivatives based on various QSAR studies.

Molecular DescriptorInfluence on Biological ActivityBiological Target/ActivityReference
PhospholipophilicityMain influencing factorAntiproliferative effects researchgate.net
Electronic Properties (partial charge)Main influencing factorAntiproliferative effects researchgate.net
Electrostatic and Steric FieldsDetermine inhibitory activityTrypanosoma cruzi inhibition chalcogen.ro
Molecular PolarizabilityNot a favorable contributorCarbonic Anhydrase IX inhibition tandfonline.com
Branching and Length of SubstituentIncreases inhibitory activityCarbonic Anhydrase IX inhibition tandfonline.com
Bulkiness/HydrophobicityFavorable for better inhibitionPIM-1 kinase inhibition researchgate.netsemanticscholar.org

These QSAR models provide valuable insights into the structural requirements for biological activity and serve as a guide for the rational design of more potent and selective compounds.

Rational Design Principles for Optimized Biological Profiles

The insights gained from SAR and QSAR studies have paved the way for the rational design of 1,3,4-thiadiazole derivatives with optimized biological profiles. The goal of rational design is to systematically modify the chemical structure to enhance desired properties, such as potency and selectivity, while minimizing off-target effects.

One key principle is the use of bioisosteric replacement. The 1,3,4-thiadiazole ring itself is considered a bioisostere of the pyrimidine (B1678525) ring, which is a component of nucleobases, suggesting a potential to interfere with DNA replication processes. nih.gov Similarly, the 1,3,4-thiadiazole moiety has been used to replace the thiazole (B1198619) moiety in a bioisosteric manner. nih.gov

Structure-based rational design, which utilizes the three-dimensional structure of the biological target, is a powerful approach. For example, new 2,3-dihydro-1,3,4-thiadiazole derivatives have been designed as VEGFR-2 inhibitors based on a ligand-based drug design approach. rsc.org The design involved using the thiadiazole moiety to occupy the hinge region of the enzyme, an amide group as a pharmacophore to occupy the DFG domain, and substituted phenyl rings as hydrophobic tails. rsc.org

Computational techniques such as molecular docking and molecular dynamics simulations are integral to rational design. mdpi.comresearchgate.net These methods help in predicting the binding modes of ligands to their target proteins and in understanding the molecular interactions that are crucial for activity. mdpi.com For instance, molecular docking studies of 1,3,4-thiadiazole derivatives with VEGFR-2 have provided insights into their molecular interactions, contributing to the rational design and understanding of their pharmacological profile. rsc.org

Key principles for the rational design of 1,3,4-thiadiazole derivatives include:

Modulation of Lipophilicity: Adjusting the length and nature of alkyl chains to optimize membrane permeability and interaction with hydrophobic pockets.

Strategic Substitution at the 5-Position: Introducing substituents that can form specific interactions (e.g., hydrogen bonds, electrostatic interactions) with the target protein to enhance potency and selectivity.

Fine-tuning of the 2-Amine Group: Modifying this group to improve binding affinity and to introduce vectors for further functionalization.

Bioisosteric Replacements: Utilizing the thiadiazole ring or other parts of the molecule to mimic known active compounds while potentially improving pharmacokinetic properties.

Computational Modeling: Employing in silico tools to guide the design process, predict activity, and understand the mechanism of action at a molecular level.

By applying these principles, researchers can more efficiently navigate the chemical space to develop novel 1,3,4-thiadiazole-based compounds with enhanced therapeutic potential.

Potential Non Medical and Industrial Applications

Corrosion Inhibition in Metallurgy and Material Science

The integrity of metals is a critical concern in numerous industries, and corrosion presents a significant challenge, leading to material degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among these, 2-amino-5-alkyl-1,3,4-thiadiazole derivatives, including 5-Undecyl-1,3,4-thiadiazol-2-amine, have demonstrated notable efficacy in protecting steel, particularly in acidic environments. researchgate.netuaeh.edu.mxresearchgate.net

Research has shown that 2-amino-5-undecyl-1,3,4-thiadiazole is an effective corrosion inhibitor for carbon steel when immersed in sulfuric acid solutions. researchgate.netresearchgate.net The effectiveness of this compound is attributed to its molecular structure, which facilitates strong adsorption onto the metal surface, thereby creating a protective barrier against corrosive agents.

The primary mechanism by which this compound inhibits corrosion is through its adsorption onto the metal surface. This process involves the formation of a protective film that isolates the metal from the aggressive corrosive medium. researchgate.netresearchgate.net The adsorption is influenced by the presence of heteroatoms (nitrogen and sulfur) and the π-electrons in the thiadiazole ring, which act as active centers for adsorption. ajchem-a.comjchemlett.com

Studies on similar 2-amino-5-alkyl-1,3,4-thiadiazole compounds indicate that the adsorption process follows the Langmuir adsorption isotherm. researchgate.netresearchgate.net This model suggests the formation of a monolayer of the inhibitor on the metal surface. The inhibitor molecules displace water molecules and other corrosive species from the surface, effectively blocking the active sites where corrosion reactions would typically occur. researchgate.net The formation of this stable, protective film is crucial for achieving high inhibition efficiency. researchgate.net

The molecular structure of an organic inhibitor plays a pivotal role in determining its corrosion inhibition efficiency. For 2-amino-5-alkyl-1,3,4-thiadiazole derivatives, a key structural feature influencing their performance is the length of the alkyl chain. researchgate.netresearchgate.netajchem-a.com

Research has demonstrated a direct correlation between the length of the alkyl chain and the inhibition efficiency. researchgate.netresearchgate.net As the length of the alkyl chain increases, the inhibition efficiency generally improves. This is attributed to the larger surface area covered by the inhibitor molecule, which enhances the protective barrier. The undecyl group in this compound, being a relatively long alkyl chain, contributes to its effectiveness as a corrosion inhibitor. researchgate.net Theoretical studies using density functional theory (DFT) have supported these experimental findings, showing that a longer alkyl chain can lead to a more stable and protective adsorbed layer on the metal surface. ajchem-a.comresearchgate.net

Interactive Data Table: Corrosion Inhibition Efficiency of 2-Amino-5-alkyl-1,3,4-thiadiazole Derivatives

CompoundAlkyl ChainInhibition Efficiency (%) in 1M H₂SO₄
2-Amino-5-ethyl-1,3,4-thiadiazoleEthylLower
2-Amino-5-n-propyl-1,3,4-thiadiazolen-PropylModerate
2-Amino-5-n-pentyl-1,3,4-thiadiazolen-PentylHigh
2-Amino-5-heptyl-1,3,4-thiadiazoleHeptylHigher
This compound Undecyl Very High researchgate.netresearchgate.net
2-Amino-5-tridecyl-1,3,4-thiadiazoleTridecylVery High
(Note: This table is a qualitative representation based on trends reported in the literature. researchgate.netresearchgate.net)

Agricultural Uses as Agrochemical Agents

The 1,3,4-thiadiazole (B1197879) scaffold is a component of various biologically active molecules, and its derivatives have been extensively investigated for their potential in agriculture as pesticides. nih.govresearchgate.net This class of compounds has shown a broad spectrum of activity, including herbicidal, insecticidal, and fungicidal properties. researchgate.net

While the broader class of 1,3,4-thiadiazole derivatives has been explored for herbicidal properties, specific research on the herbicidal efficacy and mechanism of action of this compound is not extensively documented in the available literature. However, the general herbicidal activity of thiadiazoles suggests that they can interfere with essential plant processes.

The fungicidal potential of 1,3,4-thiadiazole derivatives against a range of plant pathogens is well-established. researchgate.netnih.govfrontiersin.org These compounds can inhibit fungal growth by disrupting cell membrane integrity, interfering with metabolic pathways, or inhibiting essential enzymes. nih.gov Although the general class of 1,3,4-thiadiazoles shows promise, specific in vitro and in vivo studies on the fungicidal activity of this compound against plant pathogens were not identified in the searched literature. The presence of the long undecyl chain could, in principle, enhance its lipophilicity, potentially facilitating its penetration into fungal cells, a characteristic that is often associated with increased antifungal activity. However, without specific experimental data, this remains a hypothesis.

Bactericidal Activity Against Plant Pathogens

The 1,3,4-thiadiazole nucleus is a cornerstone in the development of agrochemicals, with many derivatives exhibiting potent activity against a wide spectrum of plant pathogens. sphinxsai.commdpi.comfrontiersin.org The development of novel fungicides and bactericides is an urgent task in agriculture due to increasing resistance to existing treatments and environmental concerns. frontiersin.org Compounds containing the 1,3,4-thiadiazole ring have been successfully commercialized as pesticides, such as Bismerthiazol and Thiodiazole-copper, underscoring the scaffold's importance in crop protection. mdpi.comfrontiersin.org

Research into various 1,3,4-thiadiazole derivatives has demonstrated significant bactericidal and fungicidal efficacy:

A series of phenylthiazole derivatives incorporating a 1,3,4-thiadiazole thione moiety was synthesized and tested against six major plant pathogens. mdpi.com Notably, compound 5k in the study showed remarkable antibacterial activity against Ralstonia solanacearum, with an EC₅₀ value of 2.23 µg/mL, significantly outperforming the commercial agent Thiodiazole copper (EC₅₀ = 52.01 µg/mL). mdpi.com Another compound, 5b , displayed excellent antifungal activity against Sclerotinia sclerotiorum with an EC₅₀ of 0.51 µg/mL, comparable to the commercial fungicide Carbendazim. mdpi.com

Novel 1,3,4-thiadiazole derivatives of glucosides have also been investigated. frontiersin.org Compound 4i from this series exhibited potent fungicidal activity against Phytophthora infestans (late blight), with an EC₅₀ value of 3.43 µg/mL, which was superior to the commercial fungicide Dimethomorph (EC₅₀ = 5.52 µg/mL). frontiersin.org

In another study, newly synthesized thiadiazole-linked compounds were evaluated for their inhibitory effects on plant pathogenic fungi. researchgate.net The results highlighted compound D16 for its high activity against Rhizoctonia solani (EC₅₀ = 0.0028 µmol·L⁻¹) and compound D12 against Botrytis cinerea (EC₅₀ = 0.0024 µmol·L⁻¹). researchgate.net

The antiviral potential of this class of compounds has also been explored. tandfonline.com Derivatives containing a benzothiazole (B30560) moiety demonstrated moderate-to-high virucidal action against the Tobacco Mosaic Virus (TMV). tandfonline.com

These findings suggest that this compound, by virtue of its thiadiazole core and the lipophilic undecyl chain which could facilitate penetration of plant tissues or pathogen cell membranes, is a promising candidate for development as a novel agrochemical agent against a variety of plant diseases.

Table 1: Bactericidal and Fungicidal Activity of Representative 1,3,4-Thiadiazole Derivatives

Compound IDTarget PathogenActivity TypeEC₅₀ ValueSource
5k (from study)Ralstonia solanacearumAntibacterial2.23 µg/mL mdpi.com
Thiodiazole copper Ralstonia solanacearumAntibacterial52.01 µg/mL mdpi.com
5b (from study)Sclerotinia sclerotiorumAntifungal0.51 µg/mL mdpi.com
Carbendazim Sclerotinia sclerotiorumAntifungal0.57 µg/mL mdpi.com
4i (from study)Phytophthora infestansAntifungal3.43 µg/mL frontiersin.org
Dimethomorph Phytophthora infestansAntifungal5.52 µg/mL frontiersin.org
D16 (from study)Rhizoctonia solaniAntifungal0.0028 µmol·L⁻¹ researchgate.net
D12 (from study)Botrytis cinereaAntifungal0.0024 µmol·L⁻¹ researchgate.net

Applications in Advanced Materials and Dye Chemistry

The unique electronic properties of the 1,3,4-thiadiazole ring make it a valuable component in the design of advanced materials and dyes. oaji.netjapsonline.com Derivatives have found use as corrosion inhibitors, in optical and electrical materials, and as key components in synthetic dyes. mdpi.comgrowingscience.comresearchgate.net

Corrosion Inhibition: A significant industrial application of thiadiazole derivatives is the protection of metals, such as mild steel and carbon steel, from corrosion, particularly in acidic environments. mdpi.comjmaterenvironsci.com These organic compounds function as corrosion inhibitors by adsorbing onto the metal surface to form a protective film. mdpi.comaspur.rs This film acts as a barrier, blocking the charge and mass transfer that underlies the corrosion process. mdpi.com The effectiveness of these inhibitors is attributed to the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the heterocyclic ring, which facilitate strong adsorption to the metal's d-orbitals. jmaterenvironsci.comajchem-a.com The long undecyl chain of this compound could further enhance this protective action by creating a dense, hydrophobic layer on the metal surface. Studies on various 2-amino-5-substituted-1,3,4-thiadiazoles have shown that inhibition efficiency generally increases with the size of the substituent, suggesting the undecyl group would be highly effective. ajchem-a.com

Dye Chemistry: The 1,3,4-thiadiazole scaffold can be incorporated into dye molecules, particularly azo dyes. researchgate.net Azo dyes are a major class of synthetic colorants used in the textile, printing, and food industries. researchgate.net Research has demonstrated the synthesis of heterocyclic azo dyes by diazotizing 5-phenyl-1,3,4-thiadiazole-2-amine and coupling it with various aromatic compounds. researchgate.net The resulting dyes exhibit distinct colors, and their spectral properties can be tuned by changing the coupling component. The amino group on the this compound molecule provides a reactive site for diazotization, making it a viable precursor for the synthesis of novel azo dyes. The long alkyl chain might impart unique solubility characteristics, potentially making such dyes suitable for coloring non-polar materials like plastics or oils.

Table 2: Corrosion Inhibition and Dye Applications of 1,3,4-Thiadiazole Derivatives

ApplicationDerivative ClassKey FindingMechanism/FeatureSource
Corrosion Inhibition 2-amino-5-substituted-1,3,4-thiadiazolesInhibition efficiency on mild steel increases with concentration and substituent size. mdpi.comajchem-a.comAdsorption on the metal surface via N and S heteroatoms, forming a protective barrier. mdpi.comjmaterenvironsci.com mdpi.comajchem-a.com
Dye Chemistry Azo dyes from 5-phenyl-1,3,4-thiadiazole-2-amineSynthesized dyes show varied absorption spectra in the visible range (e.g., 456 nm to 548 nm in DMSO).Diazotization of the 2-amino group followed by coupling with aromatic compounds. researchgate.net

Role as Analytical Reagents in Chemical Analysis

Thiadiazole derivatives are recognized for their utility as analytical reagents. oaji.netresearchgate.net Their ability to form complexes with metal ions and participate in specific chemical reactions makes them suitable for both qualitative and quantitative analysis. researchgate.netscirp.org

One notable application is in the determination of thiadiazole-based compounds themselves through amplification reactions. scirp.org A method has been developed where thiadiazole derivatives react with iodine; the resulting iodide is then oxidized to iodate, which liberates a larger amount of iodine upon reaction with iodide in an acidic medium. This "amplification" of the initial reaction product allows for highly sensitive determination via either spectrophotometry or traditional titration. scirp.org The method has been shown to have high precision and good recovery values (94.4% - 102.0%) for various thiadiazole derivatives. scirp.org

Furthermore, certain thiadiazole compounds, such as 1,3,4-thiadiazole-2,5-dithiol, are effective ligands for binding transition metal cations. researchgate.net This chelating ability is a cornerstone of many analytical techniques, including gravimetric analysis, spectrophotometric determination of metals, and sensor technology. The this compound molecule, with its sulfur and nitrogen heteroatoms, possesses inherent metal-binding sites. The long undecyl chain could be exploited to create ion-selective electrodes or to facilitate the extraction of metal ions from aqueous solutions into an organic phase for subsequent analysis.

Table 3: Analytical Performance for Determination of Thiadiazole Derivatives

Analytical MethodParameterResultSource
Titrimetric & Spectrophotometric Recovery Values 94.4% - 102.0% at various concentrations scirp.org
Titrimetric & Spectrophotometric Amplification Factor 6 to 36 (depending on the specific derivative) scirp.org
Titrimetric & Spectrophotometric Interferences Compounds with similar functional groups may interfere. Glucose and lithium 12-hydroxy stearate (B1226849) show minor interference. scirp.org

Future Research Trajectories and Unexplored Frontiers

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical synthesis of 1,3,4-thiadiazole (B1197879) derivatives has traditionally involved methods that may not align with the principles of green chemistry. Future research will increasingly focus on developing more sustainable and environmentally friendly synthetic routes. This includes the use of greener solvents, catalysts, and energy sources. researchgate.net

Recent advancements have demonstrated the feasibility of one-pot, multi-component reactions for synthesizing thiadiazole derivatives, which offer advantages such as reduced reaction times, milder conditions, and easier work-up procedures. rsc.org The use of catalysts like vanadium oxide loaded on fluorapatite (B74983) has shown excellent yields in short reaction times. rsc.org Other green techniques, such as microwave-assisted organic synthesis (MAOS) and ultrasonication, have also proven effective in producing thiadiazole derivatives with high yields and reduced environmental impact. nanobioletters.comtaylorfrancis.com Future efforts for synthesizing 5-undecyl-1,3,4-thiadiazol-2-amine could adapt these methodologies to improve efficiency and sustainability.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Thiadiazoles

Feature Conventional Synthesis Green Synthesis Approaches
Solvents Often uses hazardous organic solvents Employs greener solvents like ethanol (B145695) or water rsc.org
Catalysts May use stoichiometric and non-reusable reagents Utilizes reusable catalysts rsc.org
Energy Source Typically relies on conventional heating Explores microwave irradiation and ultrasonication nanobioletters.comtaylorfrancis.com
Reaction Time Can be lengthy Significantly reduced reaction times rsc.orgnanobioletters.com
Yield Variable Often results in high to excellent yields rsc.org
Work-up Can be complex and generate significant waste Simplified work-up procedures rsc.org

Deeper Exploration of Mechanisms at Atomic and Molecular Levels

Understanding the precise mechanism of action of this compound at the atomic and molecular level is crucial for its development as a therapeutic agent. For the broader class of 2-amino-1,3,4-thiadiazoles, research has shown that they can act as inhibitors of various enzymes. For instance, some derivatives have been found to be potent inhibitors of inosine (B1671953) 5'-phosphate (IMP) dehydrogenase, a key enzyme in purine (B94841) biosynthesis. nih.gov The inhibition of this enzyme can have significant effects on cellular proliferation.

Future studies should aim to elucidate the specific molecular targets of this compound. Techniques such as X-ray crystallography of the compound bound to its target protein can provide invaluable insights into the binding interactions. Furthermore, molecular dynamics simulations can help in understanding the dynamic behavior of the compound within the active site of its target.

Computational Design and Targeted Synthesis of Highly Selective Analogues

Computational chemistry has emerged as a powerful tool in rational drug design. researchgate.net By employing techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies, it is possible to design and synthesize analogues of this compound with enhanced selectivity and potency.

For example, computational studies have been successfully used to design novel thiadiazole derivatives as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. rsc.orgbohrium.com Similarly, computational approaches have guided the synthesis of thiadiazole analogues with antimicrobial activity. nih.govnih.gov Future research can utilize these in silico methods to predict how modifications to the undecyl chain or the amino group of this compound could improve its interaction with specific biological targets, leading to the development of more effective and selective therapeutic agents.

Investigation of Novel Biological Targets and Therapeutic Pathways

The 1,3,4-thiadiazole scaffold is known to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. rsc.orgresearchgate.netarjonline.org While the full spectrum of biological activities for this compound is yet to be explored, its structural features suggest potential for a variety of therapeutic applications.

Future research should focus on screening this compound against a broad panel of biological targets to uncover novel therapeutic pathways. This could include enzymes, receptors, and ion channels implicated in various diseases. For instance, derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have shown neuroprotective effects in vitro, suggesting a potential role in treating neurodegenerative diseases. aaem.pl The lipophilic undecyl group might enhance the ability of the compound to cross the blood-brain barrier, making it a candidate for neurological applications. Other potential targets include protein tyrosine phosphatase 1B (PTP1B) and cyclin-dependent kinases (CDKs). tandfonline.comsioc-journal.cn

Expansion into Other Material Science Applications (e.g., sensors, polymers)

The unique electronic and optical properties of the 1,3,4-thiadiazole ring make it a promising candidate for applications in material science. acs.orgontosight.ai The electron-deficient nature of the thiadiazole ring, combined with its thermal and chemical stability, has led to its use in optoelectronic devices. acs.orgchemicalbook.com

The long undecyl chain in this compound could impart interesting self-assembly properties, making it suitable for the development of novel polymers or liquid crystals. chemicalbook.com Furthermore, the amino group provides a site for further functionalization, allowing for the incorporation of this molecule into larger polymeric structures or for its attachment to surfaces to create functional materials. Future research could explore the potential of this compound in the development of sensors, corrosion inhibitors, and other advanced materials. chemicalbook.com

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Thiadiazole Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. bohrium.comnih.gov These powerful computational tools can be used to build predictive models for various properties of chemical compounds, including their biological activity, toxicity, and physicochemical characteristics.

In the context of thiadiazole research, ML models have been developed to predict the antidiabetic and anticancer activities of thiadiazole derivatives. sciepub.comnih.govresearchgate.net These models can analyze large datasets of chemical structures and their corresponding biological activities to identify key structural features that are important for a desired effect. Future research on this compound can leverage AI and ML to:

Predict its potential biological targets and therapeutic applications.

Optimize its structure to enhance its activity and reduce potential side effects.

Accelerate the discovery of new and more potent thiadiazole-based drugs and materials.

Deep learning approaches, a subset of ML, have already shown promise in the discovery of novel antibiotics and can be applied to explore the vast chemical space of thiadiazole derivatives for new therapeutic agents. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-amino-1,3,4-thiadiazole
Vanadium oxide
Fluorapatite
2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole
2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole

Q & A

Q. How can batch-to-batch variability in synthesis impact reproducibility in biological assays?

  • Quality Control : Implement strict reaction monitoring (e.g., in-situ FTIR) and purity thresholds (>98%). For example, residual solvents (e.g., DMF) in 5-methyl derivatives altered IC50 values by up to 40% .

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